molecular formula C20H14N4 B12924992 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile CAS No. 52197-13-4

5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile

Cat. No.: B12924992
CAS No.: 52197-13-4
M. Wt: 310.4 g/mol
InChI Key: QLLCOQJZXYRKSF-UHFFFAOYSA-N
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Description

5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile is a heterocyclic compound belonging to the pyrazine family It is characterized by the presence of two p-tolyl groups attached to the pyrazine ring at positions 5 and 6, and two cyano groups at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile involves the reaction of 1,2-bis(4-methylphenyl)ethane-1,2-dione with (2Z)-2,3-diaminobut-2-enedinitrile. The reaction is typically carried out in a mixture of ethanol and water with acetic acid as a catalyst, under reflux conditions for 29 hours. The product is then purified by recrystallization from a dichloromethane/heptane mixture .

Another green chemistry approach involves the use of γ-maghemite-silica nanocomposite as a catalyst. In this method, the reaction is conducted in the absence of solvent at 55°C for 6 hours, yielding the desired product with a high efficiency .

Industrial Production Methods

While specific industrial production methods for 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile are not widely documented, the principles of scaling up laboratory synthesis can be applied. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The cyano groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrazine compounds.

Mechanism of Action

The mechanism of action of 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile is unique due to the presence of p-tolyl groups, which enhance its electron-donating properties and improve its performance in electronic applications compared to its chlorinated counterparts.

Properties

CAS No.

52197-13-4

Molecular Formula

C20H14N4

Molecular Weight

310.4 g/mol

IUPAC Name

5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C20H14N4/c1-13-3-7-15(8-4-13)19-20(16-9-5-14(2)6-10-16)24-18(12-22)17(11-21)23-19/h3-10H,1-2H3

InChI Key

QLLCOQJZXYRKSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)C)C#N)C#N

Origin of Product

United States

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